Cas no 1267390-60-2 (2-(4-ethylphenyl)ethane-1-thiol)
2-(4-ethylphenyl)ethane-1-thiol Chemical and Physical Properties
Names and Identifiers
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- 2-(4-ETHYLPHENYL)ETHANE-1-THIOL
- 2-(4-ethylphenyl)ethanethiol
- 2-(4-ethylphenyl)ethane-1-thiol
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- MDL: MFCD11521162
- Inchi: 1S/C10H14S/c1-2-9-3-5-10(6-4-9)7-8-11/h3-6,11H,2,7-8H2,1H3
- InChI Key: OFWLKBODGOIVNV-UHFFFAOYSA-N
- SMILES: SCCC1C=CC(=CC=1)CC
Computed Properties
- Exact Mass: 166.082
- Monoisotopic Mass: 166.082
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 93
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 1
2-(4-ethylphenyl)ethane-1-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB430465-1 g |
2-(4-Ethylphenyl)ethanethiol |
1267390-60-2 | 1 g |
€619.00 | 2023-07-18 | ||
| abcr | AB430465-1g |
2-(4-Ethylphenyl)ethanethiol; . |
1267390-60-2 | 1g |
€1621.70 | 2025-02-19 | ||
| Enamine | EN300-1847991-1g |
2-(4-ethylphenyl)ethane-1-thiol |
1267390-60-2 | 1g |
$943.0 | 2023-09-19 | ||
| Enamine | EN300-1847991-5g |
2-(4-ethylphenyl)ethane-1-thiol |
1267390-60-2 | 5g |
$2732.0 | 2023-09-19 | ||
| Enamine | EN300-1847991-10g |
2-(4-ethylphenyl)ethane-1-thiol |
1267390-60-2 | 10g |
$4052.0 | 2023-09-19 | ||
| Fluorochem | 395004-1g |
2-(4-Ethylphenyl)ethanethiol |
1267390-60-2 | 97.0% | 1g |
£1,627.00 | 2023-04-21 | |
| Fluorochem | 395004-5g |
2-(4-Ethylphenyl)ethanethiol |
1267390-60-2 | 97.0% | 5g |
£1,654.00 | 2023-04-21 | |
| Enamine | EN300-1847991-0.05g |
2-(4-ethylphenyl)ethane-1-thiol |
1267390-60-2 | 0.05g |
$792.0 | 2023-09-19 | ||
| Enamine | EN300-1847991-0.1g |
2-(4-ethylphenyl)ethane-1-thiol |
1267390-60-2 | 0.1g |
$829.0 | 2023-09-19 | ||
| Enamine | EN300-1847991-0.25g |
2-(4-ethylphenyl)ethane-1-thiol |
1267390-60-2 | 0.25g |
$867.0 | 2023-09-19 |
2-(4-ethylphenyl)ethane-1-thiol Suppliers
2-(4-ethylphenyl)ethane-1-thiol Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 2-(4-ethylphenyl)ethane-1-thiol
Introduction to 2-(4-ethylphenyl)ethane-1-thiol (CAS No. 1267390-60-2)
2-(4-ethylphenyl)ethane-1-thiol, identified by the Chemical Abstracts Service Number (CAS No.) 1267390-60-2, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound belongs to the thiol class, characterized by the presence of a sulfur-hydrogen (-SH) group, which imparts distinct reactivity and potential applications in synthetic chemistry and biological systems.
The molecular structure of 2-(4-ethylphenyl)ethane-1-thiol consists of an ethane backbone with a phenyl group substituted at the 4-position and a thiol group attached to the first carbon atom. This arrangement creates a molecule with both aromatic and aliphatic characteristics, making it a versatile intermediate in organic synthesis. The presence of the thiol moiety allows for various chemical transformations, including nucleophilic addition reactions, disulfide bond formation, and metal coordination, which are pivotal in drug design and material development.
In recent years, there has been growing interest in thiol-containing compounds due to their role as bioactive molecules and catalysts. The thiol group is particularly significant in biological systems, where it participates in redox reactions and interacts with biomolecules such as proteins and enzymes. 2-(4-ethylphenyl)ethane-1-thiol has been explored in several research studies for its potential applications in medicinal chemistry. For instance, its ability to form stable disulfide bonds has made it a candidate for stabilizing protein structures in biotechnological applications.
One of the most compelling aspects of 2-(4-ethylphenyl)ethane-1-thiol is its utility as a building block in the synthesis of more complex molecules. Researchers have leveraged its reactivity to develop novel pharmacophores, which are key structural features responsible for the biological activity of drugs. The compound’s aromatic ring system, combined with the thiol group, provides a scaffold that can be modified to target specific biological pathways. This flexibility has been exploited in the development of potential therapeutic agents for various diseases.
The pharmaceutical industry has shown particular interest in thiol-based compounds due to their ability to modulate enzyme activity and interact with cellular targets. For example, studies have demonstrated that derivatives of 2-(4-ethylphenyl)ethane-1-thiol exhibit inhibitory effects on certain enzymes implicated in inflammatory responses and cancer progression. These findings highlight the compound’s potential as a lead molecule in drug discovery efforts.
From a materials science perspective, 2-(4-ethylphenyl)ethane-1-thiol has been investigated for its properties as a ligand in coordination chemistry. The thiol group can coordinate with transition metals, forming complexes that exhibit catalytic activity in various organic transformations. Such metal complexes are widely used in industrial processes and pharmaceutical synthesis, underscoring the importance of this compound as a precursor.
The synthesis of 2-(4-ethylphenyl)ethane-1-thiol typically involves multi-step organic reactions, starting from commercially available precursors such as 4-ethylbenzene and ethylene thiourea or other sulfur-containing reagents. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers can obtain high-quality material for their studies. These synthetic routes often incorporate palladium-catalyzed cross-coupling reactions or other transition-metal-catalyzed processes to achieve efficient bond formations.
In conclusion, 2-(4-ethylphenyl)ethane-1-thiol (CAS No. 1267390-60-2) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse applications, from serving as an intermediate in drug synthesis to acting as a ligand in metal complexes. As research continues to uncover new uses for this molecule, its importance is likely to grow further, contributing to advancements across multiple scientific disciplines.
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